molecular formula C9H6ClNO B1260770 2-Chloroquinolin-6-ol CAS No. 577967-89-6

2-Chloroquinolin-6-ol

Cat. No. B1260770
Key on ui cas rn: 577967-89-6
M. Wt: 179.6 g/mol
InChI Key: XANCOYIVTNZKOE-UHFFFAOYSA-N
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Patent
US07638630B2

Procedure details

A solution of 2,6-quinolinediol 10 (5 g) in POCl3 (21 ml) and DMF (3.4 ml) is stirred for 12 h at room temperature, then heated for 1 h at 115° C. The reaction is poured into water (100 ml) at 0° C. and neutralized with a 32% aqueous NH3 solution. The solid obtained by filtration is washed with acetone, and the resulting organic phase is evaporated to give 2-chloro-6-quinolinol 11 as a solid. No further purification is needed.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.O.N.O=P(Cl)(Cl)[Cl:17]>CN(C=O)C>[Cl:17][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([OH:11])[CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC2=CC(=CC=C12)O)O
Name
Quantity
21 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
3.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained by filtration
WASH
Type
WASH
Details
is washed with acetone
CUSTOM
Type
CUSTOM
Details
the resulting organic phase is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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